molecular formula C11H10F3N5O2 B2452287 N-(Cyanomethyl)-2-[[4-(trifluoromethyl)pyridin-2-yl]carbamoylamino]acetamide CAS No. 2418681-45-3

N-(Cyanomethyl)-2-[[4-(trifluoromethyl)pyridin-2-yl]carbamoylamino]acetamide

Katalognummer B2452287
CAS-Nummer: 2418681-45-3
Molekulargewicht: 301.229
InChI-Schlüssel: CABXFZHELZOAHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Cyanomethyl)-2-[[4-(trifluoromethyl)pyridin-2-yl]carbamoylamino]acetamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies as a potential treatment for various types of cancer, including lymphoma and leukemia.

Wirkmechanismus

TAK-659 works by inhibiting the activity of BTK, which is a crucial enzyme involved in the signaling pathways that promote cancer cell survival and proliferation. BTK is a member of the Tec family of non-receptor tyrosine kinases and plays a critical role in B-cell receptor (BCR) signaling. Inhibition of BTK by TAK-659 leads to the disruption of BCR signaling, which ultimately results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical studies. In animal models of lymphoma and leukemia, TAK-659 has been shown to inhibit tumor growth and induce apoptosis in cancer cells. TAK-659 has also been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of TAK-659 is its potent inhibitory activity against BTK, which makes it a promising candidate for cancer treatment. TAK-659 has also been shown to have a favorable safety profile in preclinical studies. However, one limitation of TAK-659 is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration schedule for TAK-659 in clinical trials.

Zukünftige Richtungen

There are several potential future directions for the development of TAK-659 as a cancer treatment. One area of focus is the development of combination therapies that target multiple signaling pathways involved in cancer cell survival and proliferation. Another area of focus is the development of novel formulations of TAK-659 that improve its solubility and bioavailability. Additionally, further studies are needed to determine the efficacy of TAK-659 in clinical trials and its potential as a treatment for other types of cancer.

Synthesemethoden

The synthesis of TAK-659 involves a multistep process that starts with the reaction of 4-(trifluoromethyl)pyridine-2-amine with ethyl chloroacetate to form ethyl 4-(trifluoromethyl)pyridin-2-ylacetate. This intermediate is then reacted with cyanomethyl magnesium bromide to form the corresponding cyanomethyl ketone. The final step involves the reaction of the cyanomethyl ketone with N-(tert-butoxycarbonyl)glycine to form TAK-659.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that TAK-659 is a potent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the survival and proliferation of cancer cells. TAK-659 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of lymphoma and leukemia.

Eigenschaften

IUPAC Name

N-(cyanomethyl)-2-[[4-(trifluoromethyl)pyridin-2-yl]carbamoylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N5O2/c12-11(13,14)7-1-3-16-8(5-7)19-10(21)18-6-9(20)17-4-2-15/h1,3,5H,4,6H2,(H,17,20)(H2,16,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABXFZHELZOAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)NC(=O)NCC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-2-[[4-(trifluoromethyl)pyridin-2-yl]carbamoylamino]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.